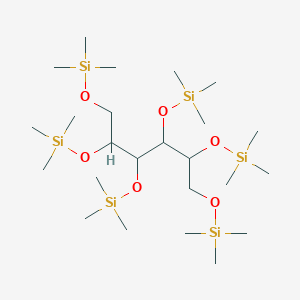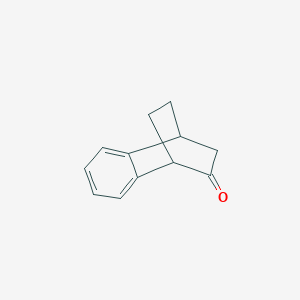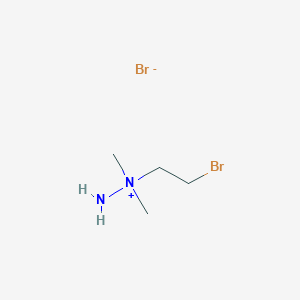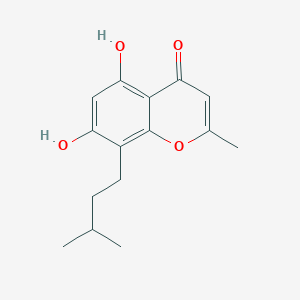
Trimethylsilyl-D-(+)-mannitol
Übersicht
Beschreibung
Trimethylsilyl-D-(+)-mannitol, also known as L-Sorbitol trimethylsilyl ether, is a derivative of sorbitol where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances its volatility and stability, making it suitable for various analytical and synthetic applications. The molecular formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.2585 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trimethylsilyl-D-(+)-mannitol is typically synthesized through the silylation of sorbitol. The process involves reacting sorbitol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
[ \text{Sorbitol} + 6 \text{TMSCl} \rightarrow \text{this compound} + 6 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale silylation reactions using optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Trimethylsilyl-D-(+)-mannitol undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction reactions can target the silyl groups, converting them back to hydroxyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include silanols, hydroxyl derivatives, and various substituted compounds depending on the reagents used .
Wissenschaftliche Forschungsanwendungen
Trimethylsilyl-D-(+)-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar compounds.
Biology: In biological studies, this compound is used to modify biomolecules for analytical purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of Trimethylsilyl-D-(+)-mannitol primarily involves its ability to act as a silylating agent. The trimethylsilyl groups can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The molecular targets include hydroxyl groups on various substrates, and the pathways involve nucleophilic attack on the silicon atom, leading to the formation of stable silyl ethers .
Vergleich Mit ähnlichen Verbindungen
Trimethylsilyl-D-(+)-mannitol can be compared with other similar compounds such as:
- D-Glucitol, 6TMS derivative
- D-Mannitol, 6TMS derivative
- Galactitol, 6TMS derivative
- Sorbitol, hexakis-TMS
- Allitol, TMS
- Altritol, TMS
- Iditol, TMS
The uniqueness of this compound lies in its specific stereochemistry and the stability of its silyl groups, which make it particularly useful in analytical and synthetic applications .
Eigenschaften
IUPAC Name |
trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333851 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14317-07-8 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B78414.png)













